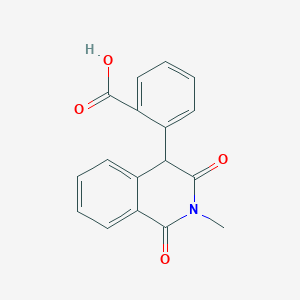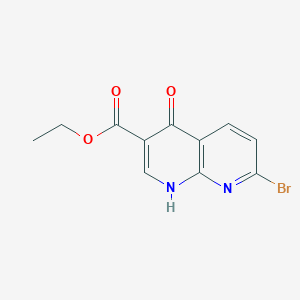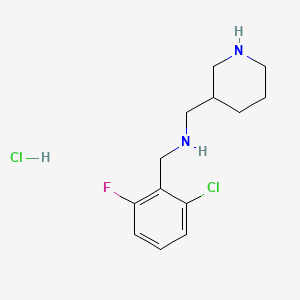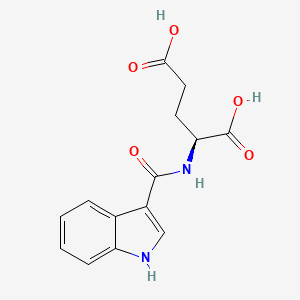
3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole is a synthetic organic compound characterized by the presence of a tetrafluorinated indazole core and a dimethylphenyl substituent
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,5-Dimethylphenyl)-4,5,6,7-Tetrafluor-1H-indazol beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoborverbindung in Gegenwart eines Palladiumkatalysators . Die Reaktionsbedingungen sind im Allgemeinen mild und funktionellen Gruppen tolerant, was sie für die Synthese komplexer Moleküle wie 3-(3,5-Dimethylphenyl)-4,5,6,7-Tetrafluor-1H-indazol geeignet macht.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Suzuki-Miyaura-Kupplungsreaktion beinhalten. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, um eine hohe Ausbeute und Reinheit zu gewährleisten. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie zur Isolierung des gewünschten Produkts eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3,5-Dimethylphenyl)-4,5,6,7-Tetrafluor-1H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die elektronischen Eigenschaften der Verbindung zu modifizieren.
Substitution: Halogenatome im tetrafluorierten Indazol-Kern können durch andere Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, typischerweise unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indazol-Kern einführen können.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)-4,5,6,7-Tetrafluor-1H-indazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung kann in biochemischen Assays verwendet werden, um Enzym-Interaktionen und zelluläre Signalwege zu untersuchen.
Industrie: Es kann bei der Entwicklung fortschrittlicher Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität oder spezifischen elektronischen Eigenschaften eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(3,5-Dimethylphenyl)-4,5,6,7-Tetrafluor-1H-indazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege beeinflusst werden. Detaillierte Studien, einschließlich Molekülmodellierung und biochemischer Assays, sind erforderlich, um den genauen Mechanismus aufzuklären und die wichtigsten molekularen Zielstrukturen zu identifizieren.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies, including molecular modeling and biochemical assays, are required to elucidate the exact mechanism and identify the key molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dimethylphenyl-Derivate: Diese Verbindungen teilen sich die Dimethylphenylgruppe, können sich aber in anderen Substituenten unterscheiden.
Tetrafluorindazol-Derivate: Verbindungen mit einem ähnlichen Indazol-Kern, aber unterschiedlichen Substituenten am Phenylring.
Einzigartigkeit
3-(3,5-Dimethylphenyl)-4,5,6,7-Tetrafluor-1H-indazol ist einzigartig durch die Kombination seines tetrafluorierten Indazol-Kerns und des Dimethylphenyl-Substituenten. Diese einzigartige Struktur verleiht spezifische chemische und physikalische Eigenschaften, die sie für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
Molekularformel |
C15H10F4N2 |
|---|---|
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole |
InChI |
InChI=1S/C15H10F4N2/c1-6-3-7(2)5-8(4-6)14-9-10(16)11(17)12(18)13(19)15(9)21-20-14/h3-5H,1-2H3,(H,20,21) |
InChI-Schlüssel |
YDVLSHKXYPWIAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NNC3=C2C(=C(C(=C3F)F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



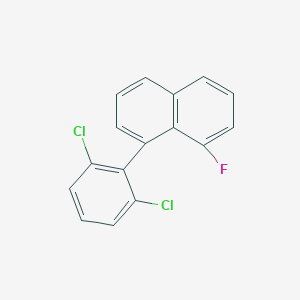


![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)

